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molecular formula C8H8ClNO4S B1586670 1-Chloro-4-(ethylsulfonyl)-2-nitrobenzene CAS No. 74159-80-1

1-Chloro-4-(ethylsulfonyl)-2-nitrobenzene

Cat. No. B1586670
M. Wt: 249.67 g/mol
InChI Key: VETAODCIKKRRTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04808723

Procedure details

A suspension of 12.8 g of ethyl 4-chloro-3-nitrophenyl sulphone and 15.2 g of thiourea in 50 ml of sulpholane is heated to 120° C. and this temperature is maintained for 1.5 hours. The mixture is discharged into 600 ml of water, and the solid is filtered off with suction and washed with water. 10.6 g of colourless 2-amino-5-ethanesulphonylbenzothiazole are obtained.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH2:11][CH3:12])(=[O:10])=[O:9])=[CH:4][C:3]=1[N+:13]([O-])=O.[NH2:16][C:17](N)=[S:18].O>S1(CCCC1)(=O)=O>[NH2:16][C:17]1[S:18][C:2]2[CH:7]=[CH:6][C:5]([S:8]([CH2:11][CH3:12])(=[O:10])=[O:9])=[CH:4][C:3]=2[N:13]=1

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)S(=O)(=O)CC)[N+](=O)[O-]
Name
Quantity
15.2 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
50 mL
Type
solvent
Smiles
S1(=O)(=O)CCCC1
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
this temperature is maintained for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
the solid is filtered off with suction
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
NC=1SC2=C(N1)C=C(C=C2)S(=O)(=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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